

Unraveling the Genetic Underpinnings of Myotonic Dystrophy: A Comparative Guide to CUG Expression

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Myotonic dystrophy (DM), the most common form of adult-onset muscular dystrophy, is characterized by a unique genetic mechanism: the expansion of unstable nucleotide repeats. In myotonic dystrophy type 1 (DM1), this involves a CTG repeat in the 3'-untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. Its milder counterpart, myotonic dystrophy type 2 (DM2), is caused by a CCTG repeat expansion in the first intron of the CNBP (ZNF9) gene. The transcription of these expanded repeats into **CUG**- and **CCUG**-containing RNA, respectively, is central to the pathology of both disorders. This guide provides a comparative analysis of **CUG** expression across different DM patient cohorts, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their understanding of this complex disease.

Quantitative Analysis of CTG Repeat Expansion in DM1 Patient Cohorts

The number of CTG repeats in the DMPK gene is directly correlated with the age of onset and severity of DM1.^{[1][2][3]} Clinical classifications of DM1 are largely based on the length of this repeat expansion, as detailed in the table below. It is important to note that due to somatic mosaicism, the repeat length can vary between different tissues within the same individual, with skeletal muscle often exhibiting larger expansions than peripheral blood leukocytes.^{[4][5]}

DM1 Patient Cohort	Typical CTG Repeat Number	General Clinical Manifestations
Normal	5 - 34	Asymptomatic. Alleles are stably transmitted.[6]
Premutation	35 - 49	Generally asymptomatic, but at risk of having children with expanded repeats.[2][6]
Mild/Late-Onset	50 - 150	Mild weakness, myotonia, and early-onset cataracts.[1][2]
Classic/Adult-Onset	100 - 1,000	Progressive muscle weakness and wasting, myotonia, cataracts, and cardiac conduction defects.[1][6]
Childhood-Onset	600 - 1,200	Intellectual impairment and gastrointestinal issues, in addition to classic symptoms. [1]
Congenital	>800 - >2,000	Severe hypotonia and respiratory distress at birth, often with profound intellectual disability.[1][6]

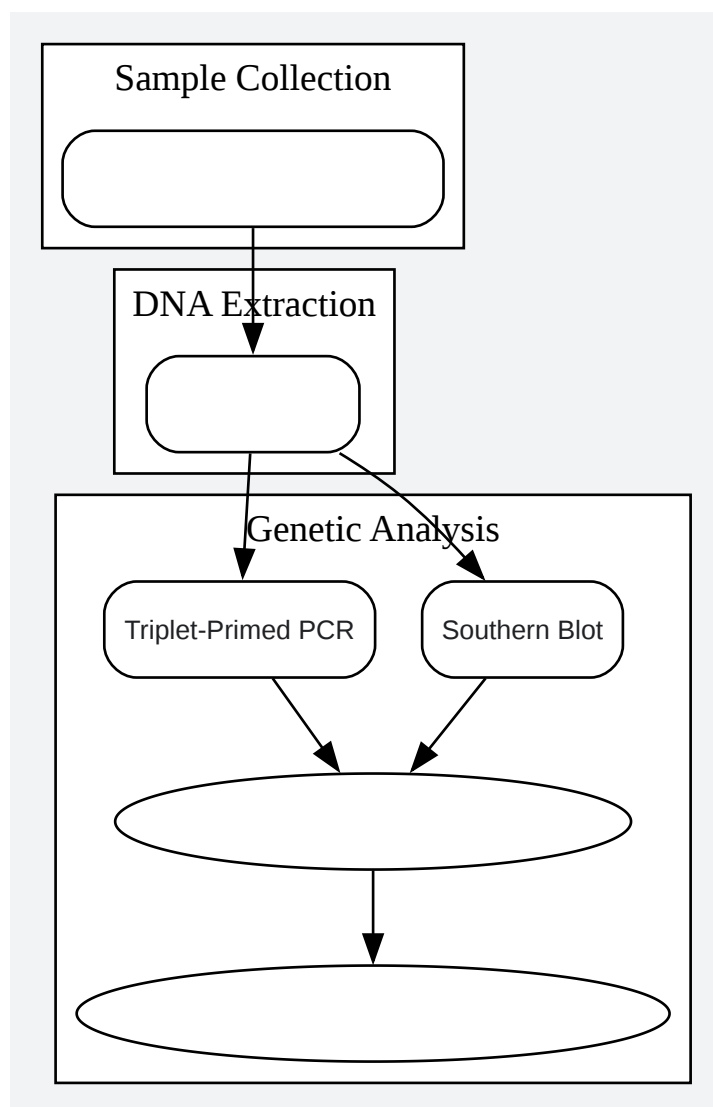
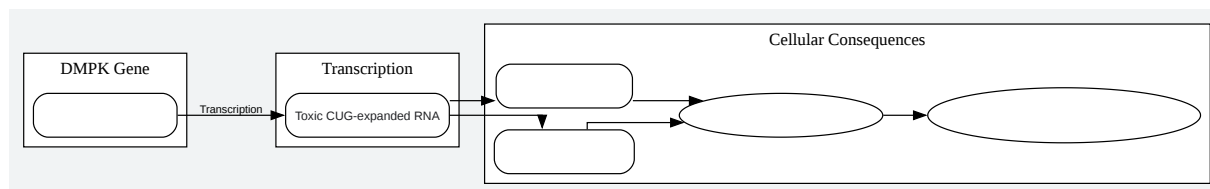
In contrast, DM2 is generally considered a milder disease than DM1 and does not have a congenital form. The CCTG repeat expansion in DM2 typically ranges from 75 to over 11,000 repeats, but a clear correlation between repeat length and disease severity is less established than in DM1.

The Pathogenic Cascade: From CUG Repeats to Cellular Dysfunction

The central pathogenic event in DM1 is a toxic gain-of-function of the DMPK mRNA containing expanded **CUG** repeats.[7] This toxic RNA accumulates in the nucleus, forming distinct foci. These RNA foci sequester essential RNA-binding proteins, most notably the Muscleblind-like

(MBNL) family of proteins, particularly MBNL1.[8][9] The sequestration of MBNL proteins leads to their functional depletion, disrupting the alternative splicing of numerous downstream transcripts.[9][10]

Simultaneously, the expanded **CUG** repeats lead to the upregulation and stabilization of another RNA-binding protein, **CUG**-binding protein 1 (**CUGBP1**).[7][11] The combined effect of MBNL1 sequestration and **CUGBP1** upregulation results in a reversion to embryonic splicing patterns for many genes, leading to the multisystemic symptoms of DM1.[10]



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